molecular formula C13H8ClFO B12988455 3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12988455
M. Wt: 234.65 g/mol
InChI Key: BBWQSCNMWDNNMQ-UHFFFAOYSA-N
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Description

3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS TBD) is a halogenated biphenyl derivative featuring a carbaldehyde group at the 3-position of the biphenyl scaffold, with chlorine and fluorine substituents at the 3' and 2' positions of the adjacent phenyl ring, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its electron-deficient aromatic system, which arises from the electron-withdrawing effects of the halogen substituents and the aldehyde group.

The spatial arrangement of substituents plays a critical role in its reactivity and physicochemical behavior.

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-8H

InChI Key

BBWQSCNMWDNNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=CC=C2)Cl)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination agents, such as chlorine gas and fluorine gas, are used under controlled conditions.

    Aldehyde Functionalization: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production of 3’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 3’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 3’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is investigated for its potential as a precursor in drug development. Its aldehyde group allows for covalent interactions with nucleophilic sites on proteins, which can modulate enzyme activities and influence biological pathways.

Case Study: Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) against various bacterial strains has been measured, showing promising results that suggest its potential as an antibacterial agent.

CompoundMIC (µg/mL)Inhibition Zone Diameter (mm)
This compound3215
Reference Compound A1620
Reference Compound B6410

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions.

Synthesis Pathway Example
The synthesis typically involves reactions with aryl halides under specific conditions, allowing for the formation of diverse derivatives that can be further modified for enhanced biological activity.

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the halogen substituents can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The following table summarizes key structural differences between 3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde and selected analogs:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound 3'-Cl, 2'-F, 3-CHO Aldehyde, Halogens ~250.67 (calc.) Cross-coupling precursor, drug intermediate
2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde 2-OH, 3-CHO, 2'–6' F Aldehyde, Hydroxyl, Multiple Fluorines ~318.14 (calc.) High reactivity, potential fluorophore
5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde 5'-COCH₃, 2'-Cl, 3-CH₃, 4-CHO Aldehyde, Acetyl, Methyl, Chlorine ~302.75 (calc.) Solubility in organic solvents, agrochemicals
Key Observations:

Substituent Effects on Reactivity :

  • The pentafluoro derivative () exhibits stronger electron-withdrawing effects due to five fluorine atoms, likely enhancing the electrophilicity of the aldehyde group compared to the target compound. This could accelerate nucleophilic addition reactions .
  • The acetyl-containing analog () introduces both electron-withdrawing (acetyl) and electron-donating (methyl) groups, creating a polarized electronic environment that may stabilize intermediates in condensation reactions .

In contrast, the 3-CH₃ group in the acetylated analog () may reduce steric strain near the aldehyde, improving accessibility for reagents .

Solubility and Polarity: Fluorine substituents (e.g., in the pentafluoro analog) increase polarity, enhancing solubility in polar aprotic solvents like DMF or DMSO. The acetyl group in ’s compound may improve solubility in non-polar solvents due to its hydrophobic character .

Cross-Coupling Reactions

The target compound and its analogs are typically synthesized via Suzuki-Miyaura cross-coupling (), which connects aryl halides to boronic acids. For example:

  • This compound could be synthesized by coupling a 3-chloro-2-fluorophenylboronic acid with a 3-bromobenzaldehyde derivative. The electron-withdrawing aldehyde group may slightly reduce coupling efficiency due to decreased electron density at the reaction site .
  • The pentafluoro analog () would require a highly fluorinated boronic acid, which is challenging to prepare but offers superior stability in harsh reaction conditions .
Crystallographic Characterization

Crystallographic data for such compounds are often resolved using SHELX programs (). For instance, SHELXT () automates space-group determination, which is critical for confirming the stereochemistry of halogen substituents in biphenyl systems .

Biological Activity

3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves several steps of organic reactions including halogenation and formylation. Precise methodologies can vary, but common approaches include:

  • Halogenation : Chlorination and fluorination of biphenyl derivatives.
  • Formylation : Using reagents such as paraformaldehyde under acidic or basic conditions.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of biphenyl aldehydes exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds often cause G0/G1 phase arrest in tumor cells.
  • Induction of Apoptosis : Activation of caspases and mitochondrial pathways leading to cell death.

A comparative analysis of related biphenyl derivatives demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer properties.
    • Findings : The compound exhibited an IC50 value of 25 µM against MCF-7 cells after 48 hours, significantly higher than control compounds .
  • Antimicrobial Assessment :
    • Objective : To assess the antimicrobial efficacy.
    • Results : The compound showed an MIC of 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Compounds similar in structure have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Data Tables

Biological ActivityCell Line/BacteriaIC50/MIC ValueReference
AnticancerMCF-725 µM
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli75 µg/mL

Q & A

Q. Table 1: Example Reaction Parameters

ComponentDetails
CatalystPd(PPh₃)₄ or Pd(OAc)₂
LigandSPhos or XPhos (for hindered substrates)
SolventToluene/EtOH or DMF/H₂O
Temperature80–100°C (conventional) or 120°C (microwave)
Yield Range60–85% (depending on steric effects)

Basic: How is this compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For example, the aldehyde proton appears as a singlet near δ 10.10 ppm, while aromatic protons show splitting patterns reflecting chloro/fluoro substituents (e.g., δ 7.33–8.11 ppm in CDCl₃) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXT) resolve crystal structures, confirming bond angles and substituent positions. Challenges include handling weak diffraction data for halogenated biphenyls .

Advanced: What are the challenges in resolving crystallographic data for halogenated biphenyl carbaldehydes?

Halogen atoms (Cl, F) introduce heavy-atom effects, complicating phase determination. SHELXT’s dual-space algorithm improves structure solution for such systems, but twinning or disorder (common in flexible biphenyls) may require manual refinement. Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts. For example, SHELXL refinement of a related chloro-fluoro compound achieved R-factors < 0.05 with high-resolution (<1.0 Å) data .

Basic: What reactivity is expected at the aldehyde group?

The aldehyde is susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reductions) and oxidation (to carboxylic acids). Protecting groups (e.g., acetals) are often used in multi-step syntheses. In cross-dehydrogenative coupling (CDC) reactions, the aldehyde can form C–C bonds with unactivated arenes under metal-free conditions, as demonstrated in biphenyl systems .

Advanced: How do steric and electronic effects influence regioselectivity in functionalization?

The 3'-chloro and 2'-fluoro substituents create steric hindrance and electronic modulation. Fluorine’s electron-withdrawing effect directs electrophilic substitution to the less-hindered para position. Computational studies (DFT) on analogous systems show that chloro groups increase activation barriers for coupling reactions by ~5 kcal/mol compared to non-halogenated analogs .

Basic: What analytical methods quantify purity and stability?

  • HPLC-MS : Monitors degradation products (e.g., oxidation to carboxylic acid).
  • TGA/DSC : Assesses thermal stability; decomposition typically occurs above 200°C for similar aldehydes.
  • Elemental Analysis : Validates C, H, N, O, and halogen content within ±0.3% .

Advanced: How can contradictory NMR data between studies be resolved?

Discrepancies arise from solvent effects, concentration, or impurities. For example, aldehyde proton shifts vary with solvent polarity (Δδ ~0.3 ppm in DMSO vs. CDCl₃). Referencing internal standards (e.g., TMS) and reporting acquisition parameters (temperature, field strength) ensures reproducibility. Cross-validation with X-ray data is critical .

Basic: What are the documented applications in medicinal chemistry?

Biphenyl carbaldehydes serve as intermediates in drug discovery. For instance, fluorinated analogs are precursors to adenosine A2A receptor antagonists, which show promise in cancer immunotherapy. The aldehyde group enables conjugation with amines or hydrazines to form Schiff bases for bioactive molecule libraries .

Advanced: What strategies mitigate competing side reactions during Suzuki coupling?

  • Ligand selection : Bulky ligands (e.g., SPhos) suppress β-hydride elimination.
  • Precise stoichiometry : Excess boronic acid (1.5–2.0 eq.) drives completion.
  • Oxygen-free conditions : Prevent Pd oxidation, which deactivates the catalyst .

Advanced: How do solvent and temperature affect catalytic efficiency in cross-couplings?

Polar aprotic solvents (DMF, NMP) enhance Pd solubility but may promote side reactions. Mixed solvents (toluene/EtOH) balance reactivity and solubility. Microwave irradiation reduces reaction times (30 min vs. 12 h) by accelerating activation energy thresholds. For example, 3'-fluoro-biphenyl synthesis achieved 77% yield in 30 minutes under microwave conditions .

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